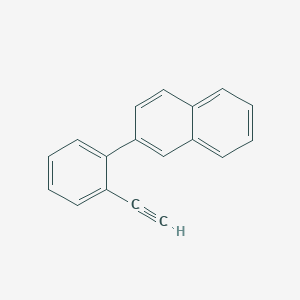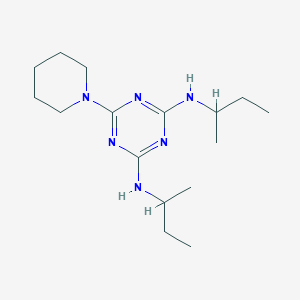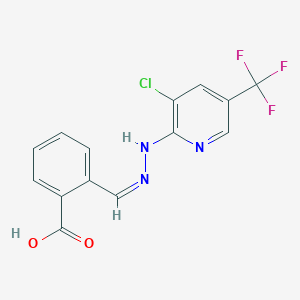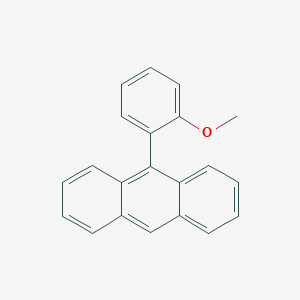![molecular formula C13H20ClNO2 B14122882 Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is a chemical compound with the molecular formula C13H20O2N1Cl1. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its solid form and is often used in early discovery research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride typically involves the reaction of 3-(Aminomethyl)phenylacetic acid with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then interacts with cellular pathways to exert its effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-[3-(Aminomethyl)Phenyl]Acetate Hydrochloride
- Ethyl 3-(Cyclopropylamino)-2-Methylpropanoate
- Methyl 4-(Aminomethyl)Benzoate Hydrochloride
Uniqueness
Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
特性
分子式 |
C13H20ClNO2 |
|---|---|
分子量 |
257.75 g/mol |
IUPAC名 |
ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14;/h4-6,8,10H,3,7,9,14H2,1-2H3;1H |
InChIキー |
XQGANDCZRBUAQH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)CC1=CC(=CC=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)





![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)


![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14122886.png)
